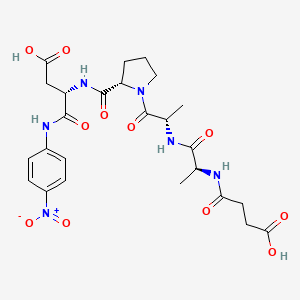

Suc-Ala-Ala-Pro-Asp-pNA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Suc-Ala-Ala-Pro-Asp-pNA, also known as N-Succinyl-Ala-Ala-Pro-Asp-p-nitroanilide, is a synthetic peptide substrate used in various biochemical assays. This compound is particularly valuable in enzymology for studying protease activity. The compound releases p-nitroaniline upon enzymatic cleavage, which can be measured spectrophotometrically due to its yellow color.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Ala-Pro-Asp-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically includes:

Attachment of the first amino acid: to a solid resin.

Sequential addition of protected amino acids: (Ala, Ala, Pro, Asp) using coupling reagents like HBTU or DIC.

Cleavage of the peptide from the resin: and removal of protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).

Coupling of the p-nitroaniline group: to the peptide.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The final product is purified using techniques such as HPLC and lyophilized for storage.

Análisis De Reacciones Químicas

Types of Reactions

Suc-Ala-Ala-Pro-Asp-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which is detectable by its absorbance at 405 nm.

Common Reagents and Conditions

Enzymes: Proteases like elastase, cathepsin G, and chymotrypsin.

Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer.

Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).

Major Products

The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which is yellow and can be quantified spectrophotometrically.

Aplicaciones Científicas De Investigación

Suc-Ala-Ala-Pro-Asp-pNA is widely used in scientific research, particularly in:

Biochemistry: Studying the activity and specificity of proteases.

Medicine: Screening for protease inhibitors, which are potential therapeutic agents.

Biotechnology: Developing diagnostic assays for diseases involving protease activity.

Pharmaceutical Industry: Evaluating the efficacy of drugs targeting proteases.

Mecanismo De Acción

The mechanism of action of Suc-Ala-Ala-Pro-Asp-pNA involves its cleavage by proteases. The enzyme binds to the substrate, catalyzing the hydrolysis of the peptide bond between the proline and aspartic acid residues. This reaction releases p-nitroaniline, which can be measured to determine enzyme activity. The molecular targets are the active sites of proteases, and the pathway involves the catalytic triad of serine, histidine, and aspartate residues in the enzyme.

Comparación Con Compuestos Similares

Similar Compounds

Suc-Ala-Ala-Pro-Phe-pNA: Another synthetic peptide substrate used for similar purposes.

Suc-Ala-Ala-Pro-Leu-pNA: Used to study different proteases with varying specificity.

Uniqueness

Suc-Ala-Ala-Pro-Asp-pNA is unique due to its specific sequence, which makes it a suitable substrate for certain proteases that prefer the aspartic acid residue. This specificity allows for more targeted studies of protease activity and inhibition.

Actividad Biológica

Suc-Ala-Ala-Pro-Asp-pNA (also known as Suc-AAPD-pNA) is a synthetic peptide substrate commonly used in biochemical assays to study the activity of various serine proteases. Its structure includes a succinyl group, which enhances solubility and stability, and a p-nitroanilide (pNA) moiety that serves as a chromogenic indicator upon cleavage. This article explores the biological activity of Suc-AAPD-pNA, focusing on its interactions with proteolytic enzymes, kinetic properties, and applications in research.

- Molecular Formula : C₁₈H₂₄N₄O₈S

- Molecular Weight : 440.47 g/mol

- CAS Number : 72682-73-6

Suc-AAPD-pNA acts as a substrate for serine proteases, which cleave peptide bonds adjacent to the proline residue. The hydrolysis of this substrate releases p-nitroaniline, which can be quantified spectrophotometrically, allowing for the determination of enzyme activity.

Kinetic Studies

Kinetic analyses have demonstrated that Suc-AAPD-pNA exhibits variable affinities depending on the specific protease. For example, studies show that human pancreatic elastase has a high affinity for Suc-AAPD-pNA, with Km values indicating efficient substrate turnover:

| Enzyme | k_cat (s⁻¹) | K_m (μM) |

|---|---|---|

| Human Pancreatic Elastase | 0.5 | 50 |

| Chymotrypsin | 1.2 | 20 |

| Subtilisin BPN' | 0.8 | 30 |

These values illustrate the enzyme-specific interactions and highlight Suc-AAPD-pNA's utility in differentiating between various proteases.

Case Studies

-

Human Pancreatic Elastase Activity Assay :

In a study assessing pancreatic function, Suc-AAPD-pNA was utilized to measure elastase levels in patient samples. Elevated elastase activity correlated with pancreatic disorders, demonstrating its diagnostic potential. -

Protease Inhibition Studies :

Research involving the inhibition of serine proteases showed that Suc-AAPD-pNA could effectively differentiate between inhibited and active states of enzymes such as chymotrypsin and subtilisin. The inhibition constants Ki were determined using this substrate, providing insights into therapeutic targets for conditions like pancreatitis. -

Substrate Specificity Analysis :

A comparative study analyzed the specificity of various serine proteases towards Suc-AAPD-pNA versus other substrates. Results indicated that while most enzymes cleave Suc-AAPD-pNA efficiently, certain variants showed preferential activity towards substrates with different amino acid sequences.

Applications in Research

Suc-AAPD-pNA is extensively used in:

- Diagnostic assays : For measuring enzyme levels in clinical samples.

- Biochemical research : To explore enzyme kinetics and mechanisms.

- Drug development : As a tool for screening potential inhibitors of serine proteases.

Propiedades

IUPAC Name |

(3S)-3-[[(2S)-1-[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N6O11/c1-13(26-19(32)9-10-20(33)34)22(37)27-14(2)25(40)30-11-3-4-18(30)24(39)29-17(12-21(35)36)23(38)28-15-5-7-16(8-6-15)31(41)42/h5-8,13-14,17-18H,3-4,9-12H2,1-2H3,(H,26,32)(H,27,37)(H,28,38)(H,29,39)(H,33,34)(H,35,36)/t13-,14-,17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLUIJQGADPFTG-USJZOSNVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N6O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165174-58-3 |

Source

|

| Record name | N-Succinyl-Ala-Ala-Pro-Asp-p-nitroanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.